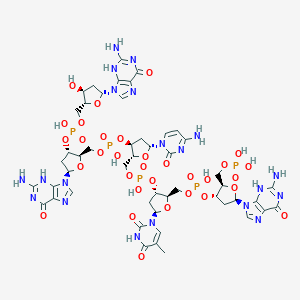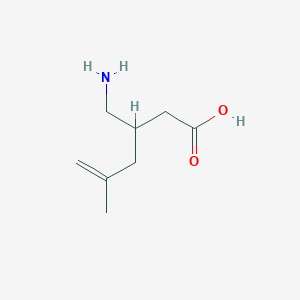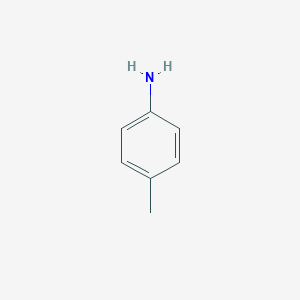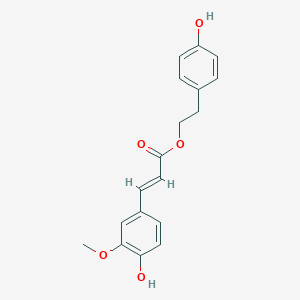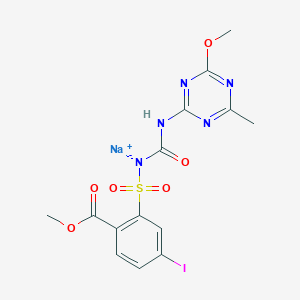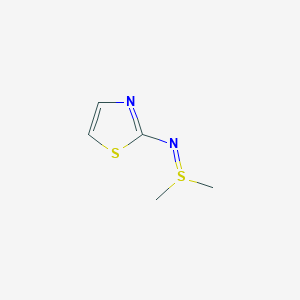
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane, also known as DTTS, is a sulfur-containing compound that has gained attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it an interesting target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane is not fully understood. However, it is believed that Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane may exert its biological activity through the generation of reactive sulfur species. These species may then interact with cellular targets, leading to the observed biological effects.
Efectos Bioquímicos Y Fisiológicos
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been shown to exhibit anticancer activity in vitro. It has been demonstrated to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins. Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has also been shown to inhibit tumor growth in vivo in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane in lab experiments is its relatively simple synthesis method. Additionally, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has shown promising biological activity, making it a potentially useful tool for investigating various biological processes. However, one limitation of using Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane is its potential toxicity. As with any chemical compound, proper safety precautions should be taken when handling Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane.
Direcciones Futuras
There are several future directions for research on Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane. One potential area of investigation is the development of Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane-based anticancer drugs. Additionally, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane could be further investigated for its potential applications in materials science and catalysis. Finally, the mechanism of action of Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane could be further elucidated to better understand its biological effects.
Métodos De Síntesis
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane can be synthesized through the reaction of 2-aminothiazole and dimethylsulfide in the presence of a catalyst such as iodine or copper(II) sulfate. The reaction yields a yellow-orange solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been investigated for its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. In materials science, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been used as a precursor for the synthesis of metal sulfide nanoparticles. In organic synthesis, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been used as a ligand for catalytic reactions. In medicinal chemistry, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been investigated for its potential as an anticancer agent.
Propiedades
Número CAS |
149733-00-6 |
|---|---|
Nombre del producto |
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane |
Fórmula molecular |
C5H8N2S2 |
Peso molecular |
160.3 g/mol |
Nombre IUPAC |
dimethyl(1,3-thiazol-2-ylimino)-λ4-sulfane |
InChI |
InChI=1S/C5H8N2S2/c1-9(2)7-5-6-3-4-8-5/h3-4H,1-2H3 |
Clave InChI |
UPAZJYWZTRDBJF-UHFFFAOYSA-N |
SMILES |
CS(=NC1=NC=CS1)C |
SMILES canónico |
CS(=NC1=NC=CS1)C |
Sinónimos |
Sulfilimine, S,S-dimethyl-N-2-thiazolyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



